![molecular formula C17H28O3 B587792 Methyl 5-[(1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl]hexanoate CAS No. 135359-41-0](/img/structure/B587792.png)
Methyl 5-[(1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl]hexanoate
説明
Methyl 5-[(1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl]hexanoate is a synthetic compound that is used in scientific research applications. This compound is a member of the indene family and is commonly referred to as M5OI. The synthesis method of M5OI involves the reaction of hexanoic acid with 1,3-cyclohexadiene in the presence of palladium on carbon as a catalyst. The resulting product is then treated with methyl iodide to form M5OI.
作用機序
The mechanism of action of M5OI involves the inhibition of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, M5OI leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels can have a number of physiological effects.
Biochemical and Physiological Effects:
M5OI has a number of biochemical and physiological effects. The increase in acetylcholine levels in the brain can lead to improved cognitive function, increased muscle tone, and improved mood. Additionally, M5OI has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One advantage of using M5OI in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows researchers to study the effects of increased acetylcholine levels in the brain without having to use large amounts of the compound. One limitation of using M5OI is its cost. M5OI is a synthetic compound that is relatively expensive to produce.
将来の方向性
There are a number of future directions for research involving M5OI. One area of interest is the potential use of M5OI as a treatment for Alzheimer's disease. Alzheimer's disease is characterized by a decrease in acetylcholine levels in the brain, and M5OI's ability to increase acetylcholine levels could potentially be used to treat the disease. Additionally, further research is needed to fully understand the anti-inflammatory and antioxidant properties of M5OI and how they could be used to treat a variety of conditions.
合成法
The synthesis of M5OI involves a multistep process. The first step involves the reaction of hexanoic acid with 1,3-cyclohexadiene in the presence of palladium on carbon as a catalyst. This reaction results in the formation of the intermediate compound, 5-[(1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl]hexanoic acid. The intermediate compound is then treated with methyl iodide to form M5OI.
科学的研究の応用
M5OI is used in scientific research applications as a tool to study the biochemical and physiological effects of indene compounds. M5OI is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can have a number of physiological effects.
特性
IUPAC Name |
methyl (5R)-5-[(1R,3aR,7aR)-7a-methyl-4-oxo-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O3/c1-12(6-4-8-16(19)20-3)13-9-10-14-15(18)7-5-11-17(13,14)2/h12-14H,4-11H2,1-3H3/t12-,13-,14+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDSWVLLFYZHGD-VWPFQQQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)OC)C1CCC2C1(CCCC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858233 | |
| Record name | Methyl 5-[(1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl]hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl]hexanoate | |
CAS RN |
135359-41-0 | |
| Record name | 1H-Indene-1-pentanoic acid, octahydro-δ,7a-dimethyl-4-oxo-, methyl ester, [1R-[1α(R*),3aβ,7aα]]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135359-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-[(1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl]hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




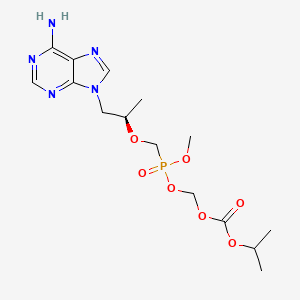
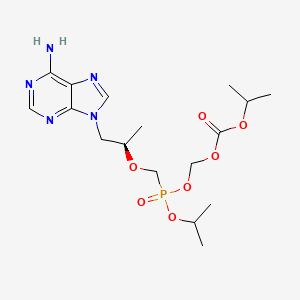

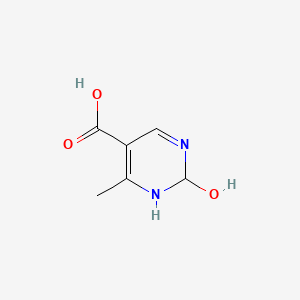
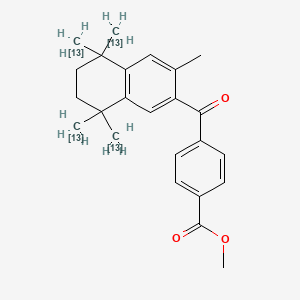


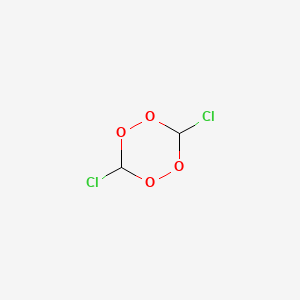
![4-[(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl]benzenesulfonic acid](/img/structure/B587731.png)